![molecular formula C9H5ClN2O B12881049 2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)
2-(Chloromethyl)-4-cyanobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-cyanobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications . The structure of this compound consists of a benzene ring fused with an oxazole ring, with a chloromethyl group at the 2-position and a cyano group at the 4-position.
Métodos De Preparación
The synthesis of 2-(Chloromethyl)-4-cyanobenzo[d]oxazole can be achieved through several synthetic routes. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then converted to benzo[d]oxazole-2-thiol . Another method involves the use of α-haloketones and formamide in the presence of a dehydrating agent . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-(Chloromethyl)-4-cyanobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzoxazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and reduced forms.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions with dienophiles, leading to the formation of pyridine or furan derivatives.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4-cyanobenzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4-cyanobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the growth of certain bacterial and fungal strains by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
2-(Chloromethyl)-4-cyanobenzo[d]oxazole can be compared with other similar compounds, such as:
2-(Chloromethyl)-1H-benzo[d]imidazole: This compound has a similar structure but lacks the cyano group at the 4-position.
2-Methoxybenzo[d]oxazole: This compound has a methoxy group instead of a chloromethyl group at the 2-position.
2-Ethoxybenzo[d]oxazole: This compound has an ethoxy group instead of a chloromethyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H5ClN2O |
|---|---|
Peso molecular |
192.60 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-4-8-12-9-6(5-11)2-1-3-7(9)13-8/h1-3H,4H2 |
Clave InChI |
MSPGDGIXMKLERI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)CCl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



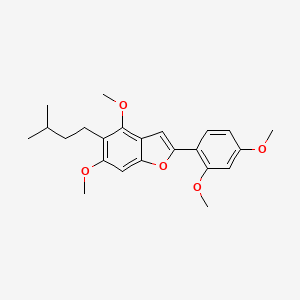
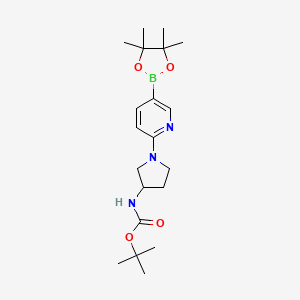
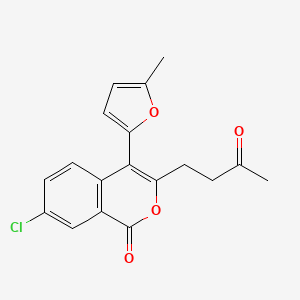


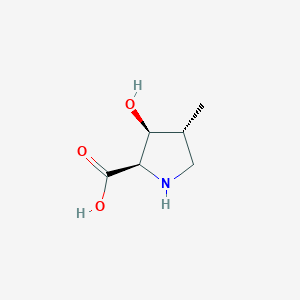
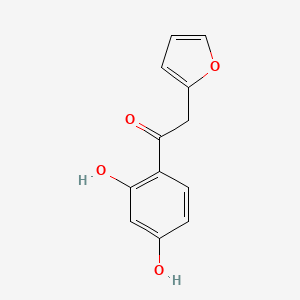


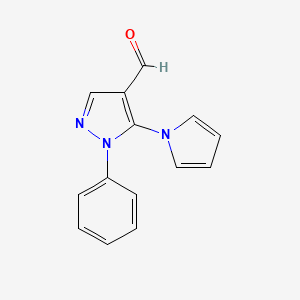
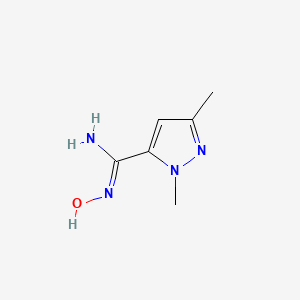

![[(5-Bromo-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12881064.png)
